(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide is a chemical compound classified as an endocannabinoid. It is derived from dihomo-gamma-linolenic acid and is known for its potential biological activities, particularly in the modulation of cannabinoid receptors. This compound is notable for its unique structure, which includes three double bonds in a conjugated system, contributing to its reactivity and biological functions.
This compound is primarily sourced from natural products and synthetic methods. It belongs to the class of N-acylethanolamines, which are derivatives of fatty acids and ethanolamines. The specific classification of (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide highlights its structural features: it has an icosa backbone with specific geometric isomers at the 8th, 11th, and 14th positions.
The synthesis of (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide typically involves several key steps:
The synthetic route may employ techniques such as:
The molecular formula for (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide is . The structure features:
Key structural data includes:
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide can undergo several chemical reactions:
These reactions typically require specific conditions such as catalysts or reagents that facilitate the transformation while preserving the integrity of the molecule's structure.
The mechanism of action for (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide primarily involves interaction with cannabinoid receptors (CB1 and CB2). It acts as a ligand that can modulate signaling pathways associated with these receptors.
Research indicates that this compound may exhibit:
Characterization studies often utilize spectroscopic methods such as NMR and Infrared Spectroscopy (IR) to analyze functional groups and confirm structural integrity.
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide has potential applications in various fields:
This compound represents a significant area of interest for ongoing research into cannabinoid-related therapies and their physiological impacts.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: